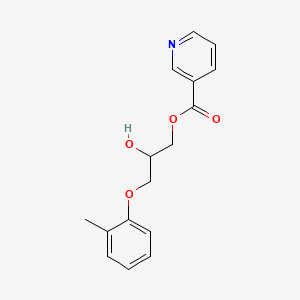
Mephenesin nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mephenesin nicotinate is a compound that combines mephenesin, a centrally acting muscle relaxant, with nicotinic acid (niacin). Mephenesin is known for its muscle relaxant properties and is used to treat muscle spasticity in conditions such as Parkinson’s disease and multiple sclerosis . Nicotinic acid is a form of vitamin B3 that has various physiological effects, including vasodilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mephenesin nicotinate involves the esterification of mephenesin with nicotinic acid. The esterification reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mephenesin nicotinate undergoes various chemical reactions, including:
Oxidation: Mephenesin can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert mephenesin derivatives back to their original forms.
Substitution: Mephenesin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mephenesin can produce quinones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Mephenesin nicotinate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on muscle relaxation and neuronal activity.
Medicine: Used in the treatment of muscle spasticity and as a vasodilator in certain formulations.
Industry: Employed in the formulation of topical creams and ointments for muscle pain relief
Wirkmechanismus
The exact mechanism of action of mephenesin is not fully understood. it is believed to act by inhibiting reflex arcs within the spinal cord, thereby reducing muscle spasms. Mephenesin does not directly affect skeletal muscles but targets the nervous system to alleviate muscle tension and spasticity indirectly . Nicotinic acid, on the other hand, induces vasodilation by increasing blood flow to the affected area .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorphenesin: Another muscle relaxant with similar properties but different chemical structure.
Guaifenesin: An expectorant with muscle relaxant properties.
Mephenoxalone: A muscle relaxant with a similar mechanism of action.
Methocarbamol: A related drug that is better absorbed and has largely replaced mephenesin in clinical use.
Uniqueness
Mephenesin nicotinate is unique due to its combination of muscle relaxant and vasodilatory properties. This dual action makes it particularly useful in formulations for topical pain relief, where both muscle relaxation and increased blood flow are desired .
Eigenschaften
CAS-Nummer |
28060-95-9 |
|---|---|
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3 |
InChI-Schlüssel |
KCCUXQNIEYYDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
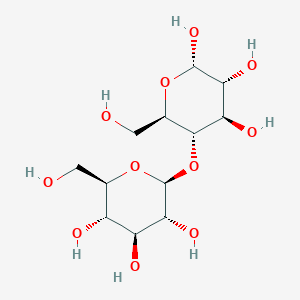
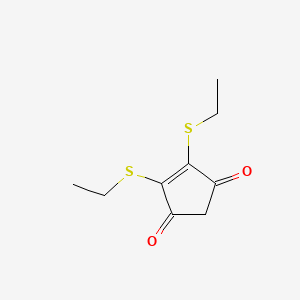
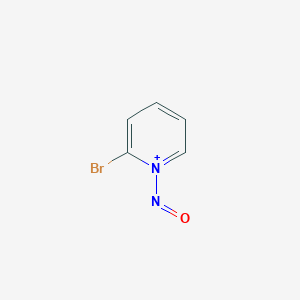
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)
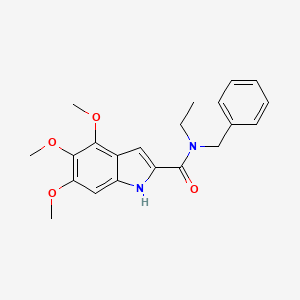
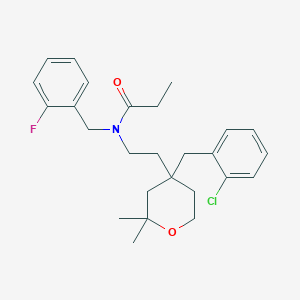
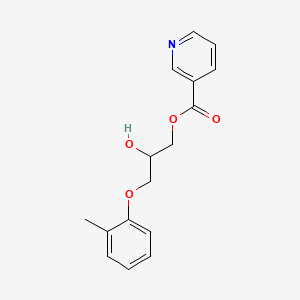
![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)
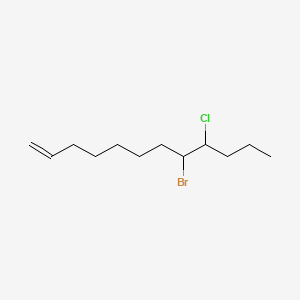
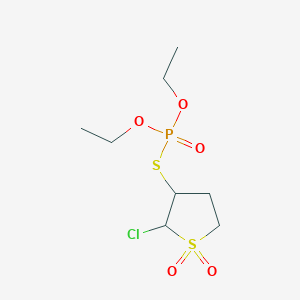
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
